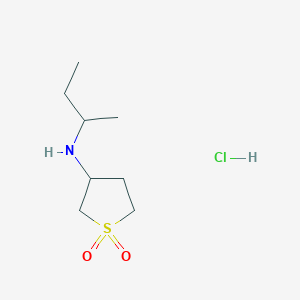

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H18ClNO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sec-butyl group and an amine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:

Formation of Tetrahydrothiophene: The starting material, tetrahydrothiophene, is prepared through the hydrogenation of thiophene.

Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The amine group is introduced through a nucleophilic substitution reaction, where the alkylated tetrahydrothiophene reacts with ammonia or an amine derivative.

Oxidation: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride serves as a building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation to form sulfoxides or sulfones.

- Reduction to revert to corresponding sulfides.

- Substitution reactions , leading to derivatives with diverse functionalities.

Table 1: Reaction Types and Products

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Corresponding sulfides | Lithium aluminum hydride, sodium borohydride |

| Substitution | Alkylated/acylated derivatives | Alkyl halides, acyl chlorides |

Biology

Research indicates potential biological activity of the compound through interactions with biological molecules:

- The amine group facilitates hydrogen bonding , enhancing binding affinity to proteins.

- The sulfur dioxide moiety may engage in redox reactions , influencing enzyme activities and receptor modulation.

Case Study: Biological Interactions

Studies have shown that compounds similar to N-(sec-Butyl)tetrahydrothiophen-3-amine can inhibit specific enzymes, leading to therapeutic effects in conditions like neurodegeneration. Ongoing research is exploring its efficacy as a precursor for drug development targeting neuronal nitric oxide synthase (nNOS), which is critical for preventing brain injury .

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug formulation. Its unique structure allows it to act as a precursor for various pharmaceuticals:

- Potential applications include developing inhibitors for specific enzymes involved in disease pathways.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurology | Inhibitors for nNOS |

| Oncology | Antitumor agents |

| Infectious Diseases | Antimicrobial formulations |

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to be employed in creating surfactants and other chemical additives used across various sectors.

Mecanismo De Acción

The mechanism of action of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfur dioxide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrothiophene: The parent compound without the sec-butyl and amine groups.

Tetrahydrothiophene 1,1-dioxide: Lacks the sec-butyl and amine groups but contains the oxidized sulfur.

N-Butylamine: Contains the amine group but lacks the tetrahydrothiophene ring and sulfur dioxide moiety.

Uniqueness

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the combination of its sec-butyl group, amine functional group, and oxidized sulfur atom. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Actividad Biológica

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a compound that has garnered interest due to its potential biological activities. This compound belongs to a class of chemicals known as thiadiazinanes, which are recognized for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(sec-butyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

Molecular Formula: C₈H₁₇ClN₂O₂S

Molecular Weight: 206.75 g/mol

Physical Form: Solid

Purity: 95%

The compound's structure includes a tetrahydrothiophene ring, which is crucial for its biological activity. The presence of the sulfonamide group (1,1-dioxide) enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are critical in various physiological processes.

In Vitro Studies

-

Antiviral Activity:

Research indicates that compounds similar to N-(sec-butyl)tetrahydrothiophen-3-amine have shown antiviral properties against coronaviruses. For instance, a related compound demonstrated effective inhibition of SARS-CoV-2 main protease with a Ki value of 7.93 nM and an EC50 of 909 nM in Vero E6 cells . -

Cytotoxicity:

In various cytotoxicity assays, compounds in the same family have shown low toxicity profiles, making them suitable candidates for further development in therapeutic applications. For example, compounds were tested up to concentrations of 3 µM without significant cytotoxic effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Although specific data on N-(sec-butyl)tetrahydrothiophen-3-amine is limited, analogs have shown promising oral bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

| Compound Name | Ki (nM) | EC50 (nM) | Toxicity Level |

|---|---|---|---|

| N-(sec-Butyl)tetrahydrothiophen | Unknown | Unknown | Low |

| PF-07321332 (SARS-CoV-2 Inhibitor) | 3.11 | 74.5 | Non-toxic |

| Methanesulfonamide (related compound) | 7.93 | 909 | Low |

Synthesis Pathways

The synthesis of this compound can be achieved through several methods involving the reaction of β-aminoethane sulfonamides with various reagents such as dichloromethane and formaldehyde under specific catalytic conditions .

Propiedades

IUPAC Name |

N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFBNUFUMAENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCS(=O)(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.